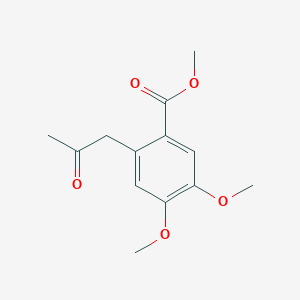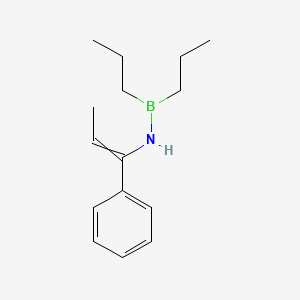
N-(1-Phenylprop-1-en-1-yl)-1,1-dipropylboranamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Phenylprop-1-en-1-yl)-1,1-dipropylboranamine: is an organic compound characterized by the presence of a phenyl group attached to a prop-1-en-1-yl moiety, which is further bonded to a dipropylboranamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Phenylprop-1-en-1-yl)-1,1-dipropylboranamine typically involves the reaction of phenylpropenyl derivatives with dipropylborane. One common method includes the use of an alkylation-rearrangement sequence, where phenylpropenyl compounds undergo alkylation followed by rearrangement to form the desired product . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the transformation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions: N-(1-Phenylprop-1-en-1-yl)-1,1-dipropylboranamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the compound into different borane derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen in the presence of catalysts.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include boronic acids, borates, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(1-Phenylprop-1-en-1-yl)-1,1-dipropylboranamine is used as a building block in organic synthesis, particularly in the formation of complex boron-containing compounds. It is also utilized in the development of new catalysts and ligands for various chemical reactions.
Biology and Medicine: In biological research, this compound can be used to study the interactions of boron-containing molecules with biological systems
Industry: Industrially, this compound is used in the production of advanced materials, including polymers and composites. Its unique properties make it suitable for use in electronic and optical devices .
Wirkmechanismus
The mechanism of action of N-(1-Phenylprop-1-en-1-yl)-1,1-dipropylboranamine involves its interaction with molecular targets through its boron center. The boron atom can form reversible covalent bonds with various biomolecules, influencing their function and activity. This interaction can modulate enzymatic activity, protein-protein interactions, and other cellular processes, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
- N,N-Dimethyl-4-(1-phenylprop-1-en-1-yl)aniline
- (Z)-N,N-dimethyl-4-(1-phenylprop-1-en-1-yl)aniline
Comparison: Compared to similar compounds, N-(1-Phenylprop-1-en-1-yl)-1,1-dipropylboranamine is unique due to the presence of the dipropylboranamine group, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
61231-09-2 |
|---|---|
Molekularformel |
C15H24BN |
Molekulargewicht |
229.17 g/mol |
IUPAC-Name |
N-dipropylboranyl-1-phenylprop-1-en-1-amine |
InChI |
InChI=1S/C15H24BN/c1-4-12-16(13-5-2)17-15(6-3)14-10-8-7-9-11-14/h6-11,17H,4-5,12-13H2,1-3H3 |
InChI-Schlüssel |
PFMVFMCAHYTTOL-UHFFFAOYSA-N |
Kanonische SMILES |
B(CCC)(CCC)NC(=CC)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Tert-butyl-2,6-bis[(butylsulfanyl)methyl]phenol](/img/structure/B14588057.png)
![(2-Phenylthieno[2,3-b]furan-5-yl)methanol](/img/structure/B14588061.png)
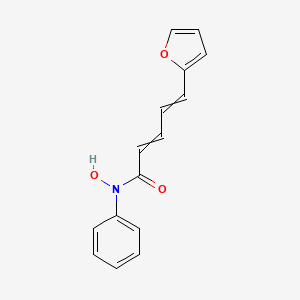
![2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)-1,3-benzothiazole](/img/structure/B14588091.png)
![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}urea](/img/structure/B14588093.png)
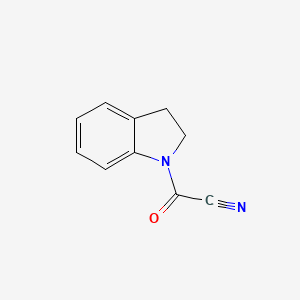
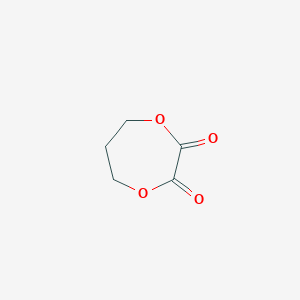
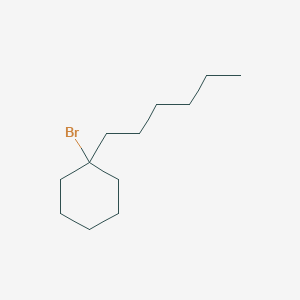
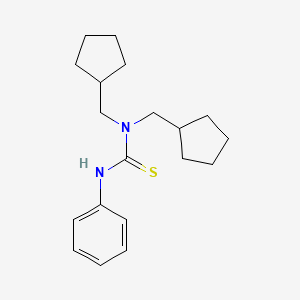
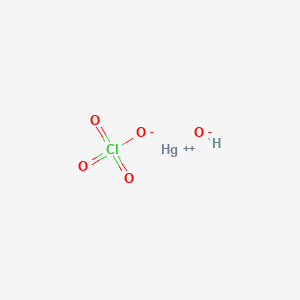
![Benzene-1,3-dicarboxylic acid;4-[3-(1,3-dioxo-2-benzofuran-5-carbonyl)oxy-2,2-dimethylpropoxy]carbonylbenzoic acid;hexanedioic acid](/img/structure/B14588111.png)
